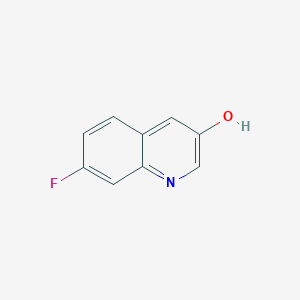

7-Fluoroquinolin-3-ol

Overview

Description

7-Fluoroquinolin-3-ol is a chemical compound with the molecular formula C9H6FNO . It is a solid substance at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H6FNO/c10-7-2-1-6-3-8(12)5-11-9(6)4-7/h1-5,12H . This indicates the presence of 9 carbon atoms, 6 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 1 oxygen atom in the molecule.Physical and Chemical Properties Analysis

This compound is a solid substance at room temperature . It has a molecular weight of 163.15 g/mol .Scientific Research Applications

Antibacterial Properties

- Antimicrobial Activity: 7-Fluoroquinolin-3-ol compounds, particularly fluoroquinolones, are recognized for their broad antibacterial activity against gram-negative bacilli and cocci. They target DNA gyrase, an essential bacterial enzyme, making them effective for controlling experimentally induced systemic infections (Wolfson & Hooper, 1985).

- Antimycobacterial Applications: Novel fluoroquinolones have shown significant in vitro and in vivo activity against Mycobacterium tuberculosis strains, suggesting their potential as antimycobacterial agents (Senthilkumar et al., 2009).

Antidepressant-like Effects

- Modulation of Glutamatergic/GABAergic Systems: Derivatives like 7-Fluoro-1,3-diphenylisoquinoline-1-amine (FDPI) have shown potential antidepressant-like actions by modulating the glutamatergic and GABAergic systems in animal models of stress (Pesarico et al., 2017).

Effect on Free-Radical-Initiated Hemolysis

- Antioxidative/Prooxidative Role: 7-Fluoro-4-hydroxyquinoline derivatives can act as antioxidants or prooxidants in the prevention of free-radical-initiated peroxidation, based on their structural and distributive status (Liu et al., 2002).

Interaction with Biological Systems

- Influence on VMAT2 Imaging: Research involving derivatives like 18F-FP-(+)-DTBZ (a VMAT2 imaging agent) demonstrates the safety and appropriate biodistribution for imaging VMAT2 sites in humans, highlighting the potential of fluoroquinoline-based compounds in medical imaging (Lin et al., 2010).

Anticancer Potential

- Cytotoxic Anticancer Agents: Certain fluoroquinoline derivatives, such as chlorinated and fluorinated 7-azaindenoisoquinolines, have shown potent cytotoxicity and Top1 inhibitory activities in human cancer cell cultures, indicating their potential as anticancer agents (Elsayed et al., 2017).

Structural and Functional Modifications

- Impact on Antibacterial Activity: Structural modifications of fluoroquinolone compounds, like ciprofloxacin and norfloxacin, offer pathways to combating antibiotic resistance and developing new antibiotics (Hryhoriv et al., 2021).

Mechanism of Action

Target of Action

The primary targets of 7-Fluoroquinolin-3-ol, like other fluoroquinolones, are the bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes are involved in DNA replication, transcription, and repair in bacteria . DNA gyrase introduces negative superhelical twists into DNA, which is important for the initiation of DNA replication . Topoisomerase IV is similarly structured and is involved in the separation of replicated DNA .

Mode of Action

This compound interacts with its targets by forming complexes with these enzymes and DNA . These complexes block the progress of the DNA replication fork, thereby inhibiting DNA replication . The fluoroquinolones stabilize DNA strand breaks created by DNA gyrase and topoisomerase IV, leading to the accumulation of DNA damage, breakage, and cell death in susceptible bacteria .

Biochemical Pathways

The action of this compound affects the biochemical pathway of DNA synthesis in bacteria . By inhibiting DNA gyrase and topoisomerase IV, it prevents the supercoiling of DNA and the separation of replicated DNA, respectively . This disruption of DNA synthesis and replication leads to the accumulation of DNA damage and ultimately, bacterial cell death .

Pharmacokinetics

These properties allow fluoroquinolones to achieve high concentrations in cells and tissues, enhancing their antibacterial activity .

Result of Action

The result of the action of this compound is the inhibition of bacterial growth and replication, leading to bacterial cell death . This is achieved through the disruption of DNA synthesis and replication, which are vital processes for bacterial survival and proliferation .

Biochemical Analysis

Biochemical Properties

Quinoline derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely determined by the specific structural features of the quinoline derivative.

Cellular Effects

Quinoline derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Quinoline derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Quinoline derivatives are known to interact with various enzymes and cofactors, and can influence metabolic flux and metabolite levels .

Properties

IUPAC Name |

7-fluoroquinolin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO/c10-7-2-1-6-3-8(12)5-11-9(6)4-7/h1-5,12H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUQVWOZRDYGRGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=NC=C(C=C21)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

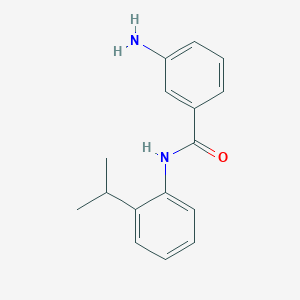

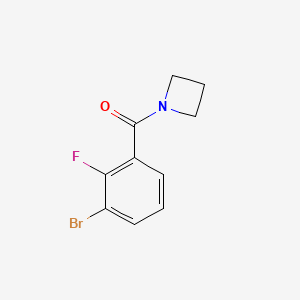

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-nitro-2-(4-{5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}piperidin-1-yl)pyridine](/img/structure/B3075105.png)